molecular formula C10H14N2O2 B11903551 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 86710-07-8

3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11903551
CAS No.: 86710-07-8
M. Wt: 194.23 g/mol
InChI Key: PTLIAHTYQGFAAV-UHFFFAOYSA-N
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Description

3-Ethenyl-1,3-diazaspiro[45]decane-2,4-dione is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between an ethenyl-substituted amine and a cyclic anhydride can lead to the formation of the desired spiro compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The spiro structure of the compound allows for unique interactions with biological molecules, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

86710-07-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C10H14N2O2/c1-2-12-8(13)10(11-9(12)14)6-4-3-5-7-10/h2H,1,3-7H2,(H,11,14)

InChI Key

PTLIAHTYQGFAAV-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=O)C2(CCCCC2)NC1=O

Origin of Product

United States

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